molecular formula C23H29N5O8S B584594 Piperacilloic Acid CAS No. 64817-22-7

Piperacilloic Acid

Cat. No.: B584594
CAS No.: 64817-22-7
M. Wt: 535.572
InChI Key: OKSUEATVFIVTFV-WBTNSWJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperacilloic Acid (CAS 64817-22-7; molecular formula C${23}$H${29}$N${5}$O${8}$S) is a degradation product and impurity of Piperacillin, a β-lactam antibiotic belonging to the ureidopenicillin class. It forms via hydrolytic cleavage of the β-lactam ring, rendering it therapeutically inactive. This compound is critical in pharmaceutical quality control, as its presence in formulations indicates instability or degradation of the parent drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Piperacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. One method involves adding ampicillin, water, and a buffer solution with a pH of 6.0-9.0 into a reactor, followed by the addition of an acylating agent such as EDPC. The reaction is carried out at a temperature range of 0 to 10°C for 30-60 minutes .

Industrial Production Methods: In industrial settings, Piperacillin is often produced using enzymatic hydrolysis. Penicillin amidase is used to hydrolyze penicillin to 6-APA, which is then acylated to form Piperacillin. This method is preferred due to its efficiency and lower environmental impact compared to chemical hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Piperacilloic Acid can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

Piperacilloic Acid, being an inactive form of Piperacillin, does not exert antibacterial effects. Piperacillin itself works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall . This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Degradation Products

Piperacilloic Acid shares structural similarities with other β-lactam antibiotic degradation products. Key compounds include:

Piperacillin Penicilloic Acid Isomer (CAS 1449784-97-7)

  • Molecular Formula : C${23}$H${29}$N${5}$O${8}$S (identical to this compound).
  • Molecular Weight : 535.58 g/mol.
  • Key Difference : Stereochemical configuration or substituent positioning, leading to distinct chromatographic retention times and stability profiles .

Acetylated Penicilloic Acids of Piperacillin

  • Molecular Formula: Not explicitly provided, but molecular weight is 577.61 g/mol.
  • Key Difference : Addition of an acetyl group increases molecular weight and alters solubility. Acetylation may enhance stability under certain pH conditions .

Monodecarboxy (DL-Phenylglycyl) this compound

  • Molecular Formula : C${22}$H${29}$N${5}$O${6}$S.
  • Molecular Weight : 491.56 g/mol.

Functionally Similar β-Lactam Derivatives

Azlocillin (CAS 37091-66-0)

  • Parent Drug : Acylureidopenicillin.
  • Degradation Product : Azlocillin penicilloic acid (structure unspecified).
  • Comparison : Azlocillin’s penicilloic acid likely exhibits higher solubility due to additional sulfonic acid groups, contrasting with this compound’s unmodified carboxylate .

N-Piperacillinyl Ampicillin (CAS 65772-67-0)

  • Hybrid Structure : Combines Piperacillin and Ampicillin moieties.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
This compound 535.58 High aqueous solubility due to carboxylate .
Acetylated Penicilloic Acid 577.61 Reduced solubility vs. parent; lipophilicity increases .
DL-Phenylglycyl Derivative 491.56 Lower polarity may decrease renal excretion .

Stability and Degradation

  • This compound is more stable than Piperacillin but prone to further decarboxylation or isomerization under heat or alkaline conditions .
  • Acetylated derivatives exhibit extended stability in acidic environments, making them persistent impurities in formulations .

Research Findings and Analytical Data

Chromatographic Separation

  • This compound and its isomers require high-resolution LC-MS for differentiation due to identical molecular weights but distinct retention times .
  • Acetylated forms are identified via characteristic mass fragments (e.g., +42 Da for acetyl) .

Pharmacokinetic Behavior

  • This compound’s carboxylate group facilitates renal excretion, whereas lipophilic derivatives (e.g., DL-Phenylglycyl) may accumulate in tissues .

Biological Activity

Piperacilloic acid, a derivative of the broad-spectrum β-lactam antibiotic piperacillin, serves as a significant compound in the study of antibiotic resistance and the hydrolysis of β-lactam antibiotics. This article explores its biological activity, mechanisms of action, and implications for medical research, particularly in the context of bacterial resistance.

This compound (CAS Number: 64817-22-7) is formed through the hydrolysis of piperacillin. Its structure is characterized by a β-lactam ring, which is crucial for its interaction with bacterial enzymes. The compound itself is biologically inactive but plays a vital role in understanding the pharmacodynamics of piperacillin and related antibiotics.

Although this compound does not exhibit direct antibacterial properties, it is instrumental in studying the mechanism of action of piperacillin:

  • Inhibition of Cell Wall Synthesis : Piperacillin works by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan chains in bacterial cell walls. This action ultimately leads to bacterial cell lysis and death.
  • Role in Resistance Studies : this compound is used as a model compound to investigate how β-lactam antibiotics are hydrolyzed by bacterial enzymes, particularly β-lactamases. Understanding this process aids in developing strategies to combat antibiotic resistance.

Biological Activity and Research Applications

This compound has several applications in biological research:

  • Model Compound : It serves as a model for studying the hydrolysis mechanisms of β-lactam antibiotics and developing β-lactamase inhibitors.
  • Resistance Mechanisms : Research indicates that hydrolyzed piperacillin can bind to human serum albumin (HSA), forming drug-protein conjugates that may contribute to hypersensitivity reactions in some patients. This binding creates neo-epitopes that can activate specific T cell populations, suggesting that immune responses may depend on individual T cell receptor profiles rather than merely exposure levels.

Table 1: Comparison of this compound with Related Compounds

CompoundMechanism of ActionSpectrum of ActivityClinical Use
This compoundInactive; model for hydrolysis studiesN/AResearch only
PiperacillinInhibits cell wall synthesisBroad-spectrum (Gram-positive & Gram-negative)Treatment of infections
Tazobactamβ-lactamase inhibitorEnhances piperacillin activityCombination therapy
AmpicillinInhibits cell wall synthesisBroad-spectrum (less effective against Pseudomonas)Treatment of infections

Case Studies and Clinical Implications

Research has shown that bacterial resistance to piperacillin-tazobactam can emerge due to overproduction of β-lactamases, which hydrolyze piperacillin, rendering it ineffective. For instance, strains harboring the blaTEM-1B gene exhibit increased resistance due to enhanced enzyme production. This highlights the importance of understanding this compound's role in these resistance mechanisms.

Case Study: Hypersensitivity Reactions

A study indicated that patients exhibiting hypersensitivity reactions to piperacillin often have detectable levels of piperacillin-HSA conjugates. However, these levels alone do not predict hypersensitivity outcomes, suggesting that other immunological factors play a significant role.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperacilloic Acid to improve yield and purity?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). Employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural validation .
  • Data Analysis : Compare yields across trials using ANOVA to identify statistically significant factors. Report confidence intervals for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor degradation kinetics. Pair with mass spectrometry (MS) to identify breakdown products. Reference ICH guidelines for protocol standardization .
  • Contradiction Handling : If conflicting degradation profiles arise, assess methodological variables (e.g., buffer composition, light exposure) and replicate under controlled conditions .

Q. How do glycosidic bonds in this compound influence its reactivity in aqueous environments?

  • Experimental Design : Perform hydrolysis experiments with enzymatic (β-glucuronidase) and non-enzymatic (acid/base) triggers. Use kinetic modeling to compare reaction rates and activation energies .
  • Validation : Cross-validate results with computational simulations (e.g., Density Functional Theory) to confirm bond cleavage mechanisms .

Advanced Research Questions

Q. What molecular interactions drive this compound’s modulation of cell signaling pathways?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. Validate using siRNA knockdowns in cell cultures to observe pathway alterations .
  • Data Interpretation : Use pathway enrichment analysis (e.g., Gene Ontology) to link binding data to functional outcomes. Address contradictory findings by testing isoforms or post-translational modifications .

Q. How can meta-analyses resolve discrepancies in this compound’s pharmacokinetic parameters across preclinical studies?

  • Framework : Apply PICOT (Population: animal models; Intervention: dosing regimens; Comparison: bioavailability metrics; Outcome: half-life; Time: study duration) to standardize inclusion criteria .
  • Heterogeneity Analysis : Calculate I² and H statistics to quantify variability. Stratify studies by species or administration routes to identify bias sources .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?

  • Experimental Design : Implement quality-by-design (QbD) principles for assay optimization. Use reference standards with Certificate of Analysis (CoA) for calibration .
  • Statistical Tools : Apply multivariate regression to correlate impurity profiles (e.g., HPLC peaks) with bioactivity outliers. Report R² values to justify adjustments .

Q. Methodological Frameworks

  • PICOT Adaptation for Chemistry :

    • Population : Compound form (e.g., free acid vs. salt).
    • Intervention : Experimental conditions (e.g., synthesis method, storage).
    • Comparison : Benchmarks (e.g., literature values, control groups).
    • Outcome : Metrics (e.g., yield, IC50, stability).
    • Time : Reaction duration or longitudinal study periods .
  • FINER Criteria for Feasibility :

    • Feasible : Ensure access to specialized equipment (e.g., SPR, MS).
    • Novel : Focus on understudied interactions (e.g., non-canonical protein targets).
    • Ethical : Adhere to laboratory safety protocols for handling reactive intermediates .

Q. Data Presentation Standards

  • Supplementary Materials : Include raw chromatograms, kinetic plots, and computational input files for reproducibility .
  • Conflict Resolution : Transparently report outliers and justify exclusions using predefined criteria (e.g., >3σ deviation) .

Properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSUEATVFIVTFV-WBTNSWJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715594
Record name (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64817-22-7
Record name Penicilloic acids of piperacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERACILLIN PENICILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.